molecular formula C25H24ClN3O4 B11172651 4-(acetylamino)-N-{2-[benzyl(methyl)carbamoyl]phenyl}-5-chloro-2-methoxybenzamide

4-(acetylamino)-N-{2-[benzyl(methyl)carbamoyl]phenyl}-5-chloro-2-methoxybenzamide

Cat. No.: B11172651
M. Wt: 465.9 g/mol
InChI Key: AFYYNNLAJNDZHE-UHFFFAOYSA-N
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Description

N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is an organic compound with a complex structure that includes benzyl, methylcarbamoyl, phenyl, chloro, acetamido, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzyl(methyl)carbamoyl phenyl derivative, followed by the introduction of the chloro, acetamido, and methoxy groups through various chemical reactions. Common reagents used in these steps include chlorinating agents, acylating agents, and methoxylating agents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE include other benzamide derivatives with different substituents. Examples include:

  • N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-5-CHLORO-4-ACETAMIDO-2-HYDROXYBENZAMIDE
  • N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-5-CHLORO-4-ACETAMIDO-2-ETHOXYBENZAMIDE

Uniqueness

The uniqueness of N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H24ClN3O4

Molecular Weight

465.9 g/mol

IUPAC Name

4-acetamido-N-[2-[benzyl(methyl)carbamoyl]phenyl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C25H24ClN3O4/c1-16(30)27-22-14-23(33-3)19(13-20(22)26)24(31)28-21-12-8-7-11-18(21)25(32)29(2)15-17-9-5-4-6-10-17/h4-14H,15H2,1-3H3,(H,27,30)(H,28,31)

InChI Key

AFYYNNLAJNDZHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC=C2C(=O)N(C)CC3=CC=CC=C3)Cl

Origin of Product

United States

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